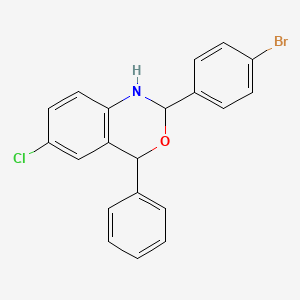![molecular formula C23H19FN4OS B11682359 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-(4-氟苯基)亚甲基]乙酰肼是一种复杂的有机化合物,具有苯并咪唑核心、硫代键和酰肼部分。
准备方法
合成路线和反应条件
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-(4-氟苯基)亚甲基]乙酰肼的合成通常涉及多个步骤:
苯并咪唑核的形成: 苯并咪唑核可以通过邻苯二胺与合适的羧酸或其衍生物的缩合反应合成。
硫代基的引入: 然后将苯并咪唑衍生物与硫醇化合物反应以引入硫代基。
酰肼部分的形成: 最后一步是将硫代-苯并咪唑衍生物与合适的酰肼和4-氟苯甲醛在回流条件下反应,形成所需的化合物。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线以确保高产率和纯度。这可能包括使用催化剂、控制反应环境和纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-(4-氟苯基)亚甲基]乙酰肼可以发生各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 酰肼部分可以被还原形成相应的胺。
取代: 苯并咪唑核心可以进行亲电或亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以在适当条件下使用卤素、烷基化剂或亲核试剂等试剂。
主要产物
氧化: 亚砜或砜。
还原: 胺。
取代: 各种取代的苯并咪唑衍生物。
科学研究应用
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-(4-氟苯基)亚甲基]乙酰肼有几种科学研究应用:
药物化学: 由于其独特的结构特征,它被研究作为抗癌、抗病毒和抗菌剂的潜在药物。
材料科学: 该化合物的特性使其成为有机电子学中的候选材料,以及作为先进材料的构建模块。
生物学研究: 它与生物大分子之间的相互作用对于了解其作用机制和潜在的治疗用途很有意义。
作用机制
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-(4-氟苯基)亚甲基]乙酰肼的作用机制涉及它与特定分子靶标的相互作用:
分子靶标: 该化合物可能靶向参与细胞过程的酶或受体,导致其活性被抑制或调节。
参与的途径: 它可能干扰信号通路、DNA复制或蛋白质合成,从而导致其生物学效应。
相似化合物的比较
类似化合物
- 2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-1-(3,4-二甲氧基苯基)乙亚基]乙酰肼
- 2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-1-(4-甲氧基苯基)乙亚基]乙酰肼
独特性
2-[(1-苄基-1H-苯并咪唑-2-基)硫代]-N’-[(E)-(4-氟苯基)亚甲基]乙酰肼的独特性在于存在氟苯基,与类似化合物相比,这可以增强其生物活性和稳定性。氟原子可以影响化合物的电子特性,使其成为进一步研究和开发的有价值的候选者。
属性
分子式 |
C23H19FN4OS |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19FN4OS/c24-19-12-10-17(11-13-19)14-25-27-22(29)16-30-23-26-20-8-4-5-9-21(20)28(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)/b25-14+ |
InChI 键 |
LQWQSFQCOZRITD-AFUMVMLFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)

![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
